Ret-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

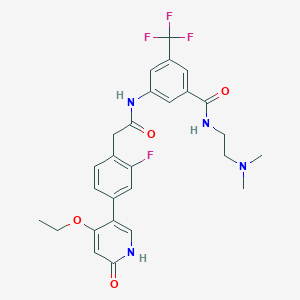

C27H28F4N4O4 |

|---|---|

Molecular Weight |

548.5 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C27H28F4N4O4/c1-4-39-23-14-24(36)33-15-21(23)16-5-6-17(22(28)11-16)12-25(37)34-20-10-18(9-19(13-20)27(29,30)31)26(38)32-7-8-35(2)3/h5-6,9-11,13-15H,4,7-8,12H2,1-3H3,(H,32,38)(H,33,36)(H,34,37) |

InChI Key |

KKNHFKVMTIMBGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(=O)NCCN(C)C)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ret-IN-17 (GSK3179106)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ret-IN-17, also known as GSK3179106, is a potent and selective, orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Developed as a first-in-class, gut-restricted RET kinase inhibitor, its primary therapeutic target is the modulation of neuronal function in the enteric nervous system (ENS) for the treatment of conditions such as Irritable Bowel Syndrome (IBS).[2][3] This document provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the RET Receptor Tyrosine Kinase

The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase that is essential for the normal development and function of the nervous and renal systems.[2][3] The RET signaling cascade is initiated by the binding of a ligand from the glial cell line-derived neurotrophic factor (GDNF) family to a GFRα co-receptor. This ligand-co-receptor complex then recruits and brings two RET monomers into close proximity, inducing their dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain.

Phosphorylated RET serves as a docking site for various adaptor proteins and enzymes, leading to the activation of several downstream signaling pathways, including:

-

RAS/MEK/ERK (MAPK) pathway: Primarily involved in cell proliferation, differentiation, and survival.

-

PI3K/AKT pathway: A critical regulator of cell survival, growth, and metabolism.

-

Phospholipase C-γ (PLCγ) pathway: Influences intracellular calcium levels and activates protein kinase C (PKC).

Constitutive activation of RET signaling, through gain-of-function mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer. Conversely, loss-of-function mutations are associated with Hirschsprung's disease, characterized by the absence of enteric ganglia in the colon.[2][3] The role of RET in the adult ENS in maintaining neuronal function and plasticity makes it a compelling target for non-oncological conditions like IBS.[2][3]

Core Mechanism of Action of this compound

This compound (GSK3179106) functions as a competitive inhibitor of ATP binding to the kinase domain of the RET receptor.[2] By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to the tyrosine residues on the RET receptor, thereby inhibiting its autophosphorylation and subsequent activation. This blockade of the initial step in the signaling cascade effectively abrogates all downstream signal transduction.

The intended therapeutic effect of this compound in the context of IBS is to normalize neuronal function and attenuate visceral hypersensitivity by inhibiting RET signaling in the enteric nervous system.[2][4]

Quantitative Data

The following tables summarize the available quantitative data for this compound (GSK3179106) from preclinical studies.

Table 1: In Vitro Potency of this compound (GSK3179106)

| Assay Type | Target | Cell Line | IC50 (nM) | Reference |

| Biochemical Assay | Human RET | - | 0.4 | [1] |

| Biochemical Assay | Rat RET | - | 0.2 | [1] |

| Cellular Assay (RET phosphorylation) | - | SK-N-AS | 4.6 | [1] |

| Cellular Assay (RET phosphorylation) | - | TT | 11.1 | [1] |

| Cellular Proliferation Assay | - | TT (RET-dependent) | 25.5 | [1] |

| Cellular Proliferation Assay | - | SK-N-AS (RET-independent) | >10,000 | [1] |

| Cellular Proliferation Assay | - | A549 (RET-independent) | >10,000 | [1] |

Table 2: In Vivo Efficacy of this compound (GSK3179106)

| Animal Model | Condition | Dosing | Effect | Reference |

| Rat | Acetic acid-induced visceral hypersensitivity | 3 or 10 mg/kg, oral, twice daily for 3.5 days | Reduced visceromotor response to colorectal distension | [1] |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are proprietary. However, this section outlines standard methodologies for key experiments typically used in the characterization of RET kinase inhibitors.

Biochemical RET Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified RET kinase.

-

Reagents and Materials: Purified recombinant human RET kinase domain, ATP, a suitable peptide substrate (e.g., poly-Glu,Tyr 4:1), kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The RET enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) in the assay buffer in a 384-well plate.

-

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cellular RET Phosphorylation Assay

This cell-based assay measures the inhibition of RET autophosphorylation in a cellular context.

-

Cell Lines: A human neuroblastoma cell line (e.g., SK-N-AS) or a medullary thyroid carcinoma cell line (e.g., TT) that expresses the RET receptor.

-

Procedure:

-

Cells are seeded in multi-well plates and cultured until they reach a suitable confluency.

-

The cells are then serum-starved to reduce basal signaling.

-

Cells are pre-treated with various concentrations of the test inhibitor for a defined period.

-

RET signaling is stimulated by adding a GDNF/GFRα1 ligand complex.

-

After stimulation, the cells are lysed, and protein concentrations are determined.

-

Phosphorylated RET (p-RET) and total RET levels are quantified using a sandwich ELISA or by Western blotting with specific antibodies.

-

The IC50 value is calculated based on the reduction of the p-RET signal relative to the total RET signal.

-

Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on RET signaling for their proliferation.

-

Cell Lines: A RET-dependent cell line (e.g., TT) and a RET-independent cell line (e.g., A549) as a control for non-specific cytotoxicity.

-

Procedure:

-

Cells are seeded at a low density in 96-well plates.

-

After allowing the cells to attach, they are treated with a range of concentrations of the test compound.

-

The plates are incubated for a period that allows for multiple cell doublings (e.g., 3-8 days).

-

Cell viability is assessed using a reagent such as resazurin or a commercial kit like CellTiter-Glo®, which measures ATP content.

-

The IC50 is determined by plotting cell viability against the inhibitor concentration.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Mechanism of RET signaling and inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for a cell-based proliferation assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the Potential of RET Kinase Inhibition for Irritable Bowel Syndrome: A Preclinical Investigation in Rodent Models of Colonic Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Ret-IN-17 Binding Affinity to RET Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ret-IN-17 has been identified as a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. This technical guide aims to provide a comprehensive overview of the binding affinity of this compound to RET kinase, including quantitative data and detailed experimental methodologies. The information presented herein is crucial for researchers and drug development professionals working on novel therapeutics targeting RET-driven cancers. All data and protocols are based on publicly available information, primarily from patent documentation WO2016038552A1, where this compound is disclosed as compound 1.

Quantitative Binding Affinity of this compound to RET Kinase

The inhibitory activity of this compound against RET kinase is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of RET kinase by 50%. The IC50 value for this compound is a critical parameter for assessing its potency and potential as a therapeutic agent.

| Compound | Target Kinase | IC50 (nM) | Source |

| This compound | RET | <10 | WO2016038552A1 |

Table 1: In vitro inhibitory activity of this compound against RET kinase. The IC50 value indicates that this compound is a highly potent inhibitor of RET kinase, with activity in the nanomolar range.

Experimental Protocols for Determining Binding Affinity

The determination of the IC50 value for this compound against RET kinase involves a series of well-defined biochemical assays. The following sections detail the typical methodologies employed in such studies, based on standard practices in the field and information inferred from patent literature.

In Vitro RET Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant RET kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate by RET kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then detected, typically using a fluorescence- or luminescence-based method.

Materials:

-

Recombinant human RET kinase (catalytic domain)

-

Kinase substrate (e.g., a synthetic peptide containing a tyrosine residue)

-

Adenosine triphosphate (ATP)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (containing necessary salts and cofactors)

-

Detection reagent (e.g., an antibody specific for the phosphorylated substrate coupled to a reporter)

-

Microplates (e.g., 384-well plates)

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Reaction Mixture Preparation: Recombinant RET kinase and the kinase substrate are mixed in the assay buffer.

-

Incubation: The kinase/substrate mixture is added to the wells of the microplate containing the different concentrations of this compound. The plate is incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow for inhibitor binding.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to each well.

-

Reaction Termination: After a specific incubation time (e.g., 60 minutes), the reaction is stopped by the addition of a stop solution (e.g., containing EDTA to chelate Mg2+, a necessary cofactor for kinase activity).

-

Detection: The detection reagent is added to each well, and the signal (e.g., fluorescence or luminescence) is measured using a plate reader.

-

Data Analysis: The signal intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Visualizations

RET Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical RET signaling pathway and the point of intervention by this compound.

Caption: RET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for RET Kinase Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.

Caption: Workflow for in vitro RET kinase inhibition assay.

Conclusion

This compound is a potent, nanomolar inhibitor of RET kinase. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this and other RET inhibitors. The high potency of this compound underscores its potential as a lead compound for the development of targeted therapies for cancers driven by aberrant RET signaling. Further studies, including cell-based assays and in vivo models, are necessary to fully elucidate its therapeutic potential.

In Vitro Activity of RET Inhibitors in RET-Mutant Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of RET inhibitors, using a hypothetical molecule, Ret-IN-17, as a case study. The principles, experimental designs, and data interpretation methodologies detailed herein are based on established research with well-characterized RET inhibitors and are intended to serve as a robust framework for the preclinical assessment of novel therapeutic agents targeting oncogenic RET alterations.

Introduction to Oncogenic RET and Targeted Inhibition

The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase pivotal in cell growth, differentiation, and survival.[1][2] Aberrant activation of RET, through point mutations or chromosomal rearrangements (fusions), is a key driver in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid cancer (MTC), and papillary thyroid cancer.[3][4][5][6] These genetic alterations lead to constitutive, ligand-independent activation of the RET kinase, promoting downstream signaling cascades like the MAPK and PI3K/AKT pathways, which are crucial for tumor proliferation and survival.[3][7][8]

Selective RET inhibitors are designed to block the ATP-binding site of the RET protein, thereby preventing its activation and subsequent downstream signaling.[1] This targeted approach aims to induce cancer cell death and inhibit tumor progression with greater precision and potentially fewer side effects than traditional chemotherapy.[1] The in vitro characterization of novel RET inhibitors is a critical step in their development, providing essential data on their potency, selectivity, and mechanism of action.

Quantitative Analysis of In Vitro Activity

The in vitro potency of a RET inhibitor is typically assessed by determining its half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) in various cancer cell lines harboring different RET mutations or fusions. This allows for a comparative analysis of the inhibitor's efficacy against a spectrum of clinically relevant genetic alterations.

Table 1: Proliferative Inhibition of this compound in RET-Altered Cell Lines

| Cell Line | Cancer Type | RET Alteration | This compound GI50 (nM) | Pralsetinib GI50 (nM) | Selpercatinib GI50 (nM) |

| TT | Medullary Thyroid Carcinoma | RET C634W (mutant) | 1.5 | 2.1 | 0.8 |

| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET (fusion) | 3.2 | 4.5 | 1.9 |

| CUTO22 | Lung Adenocarcinoma | KIF5B-RET (fusion) | 5.8 | 7.1 | 3.5 |

| CUTO42 | Lung Adenocarcinoma | EML4-RET (fusion) | 4.1 | 6.3 | 2.7 |

| Ba/F3 KIF5B-RET | Pro-B Cell Line (Engineered) | KIF5B-RET (fusion) | 0.9 | 1.2 | 0.5 |

| Ba/F3 KIF5B-RET G810R | Pro-B Cell Line (Engineered) | KIF5B-RET with Solvent Front Mutation | 15.7 | >1000 | >1000 |

Note: The data presented for this compound is hypothetical and for illustrative purposes. Data for Pralsetinib and Selpercatinib are representative values based on published literature.

Table 2: Inhibition of RET Phosphorylation by this compound

| Cell Line | RET Alteration | This compound IC50 (nM) for p-RET Inhibition |

| TT | RET C634W (mutant) | <10 |

| LC-2/ad | CCDC6-RET (fusion) | <10 |

| Ba/F3 KIF5B-RET | KIF5B-RET (fusion) | <10 |

| Ba/F3 KIF5B-RET G810R | KIF5B-RET with Solvent Front Mutation | 25 |

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Detailed Experimental Protocols

Cell Lines and Culture

-

Human Cancer Cell Lines:

-

TT: Human medullary thyroid carcinoma cell line with a heterozygous RET C634W mutation.

-

LC-2/ad: Human lung adenocarcinoma cell line harboring a CCDC6-RET fusion.

-

CUTO22, CUTO42: Patient-derived lung adenocarcinoma cell lines with KIF5B-RET and EML4-RET fusions, respectively.[9]

-

-

Engineered Cell Lines:

-

Ba/F3: Murine pro-B cell line that is dependent on IL-3 for survival. These cells can be engineered to express specific human RET fusions or mutations, making them dependent on RET signaling for proliferation in the absence of IL-3. This provides a clean system to assess the on-target activity of RET inhibitors.

-

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For Ba/F3 cells, 1 ng/mL of murine IL-3 is added to the medium for routine culture.

Cell Viability Assay (GI50 Determination)

This assay measures the concentration of the inhibitor required to inhibit cell growth by 50%.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight. For Ba/F3 cells, they are washed to remove IL-3 and seeded in IL-3-free medium.

-

Drug Treatment: A serial dilution of the RET inhibitor (e.g., this compound) is prepared, and cells are treated for 72 hours. A vehicle control (e.g., DMSO) is also included.

-

Viability Assessment: After the incubation period, cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the GI50 values are calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in GraphPad Prism or similar software.

Western Blotting for RET Phosphorylation and Downstream Signaling

This technique is used to confirm the on-target activity of the inhibitor by assessing the phosphorylation status of RET and key downstream signaling proteins.

-

Cell Lysis: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with varying concentrations of the RET inhibitor for a specified time (e.g., 2 hours). Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated RET (p-RET), total RET, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control, such as GAPDH or β-actin, is also probed.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands can be quantified using image analysis software (e.g., ImageJ) to determine the IC50 for the inhibition of phosphorylation.

Visualizing Molecular Mechanisms and Workflows

RET Signaling Pathway

The following diagram illustrates the canonical RET signaling pathway and the points of inhibition by a RET inhibitor like this compound.

Caption: RET Signaling Pathway and Point of Inhibition.

Oncogenic RET Fusion Signaling

In the case of RET fusions, the N-terminal partner protein induces ligand-independent dimerization and constitutive activation of the RET kinase domain.

Caption: Ligand-Independent Signaling by Oncogenic RET Fusions.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the typical workflow for the in vitro characterization of a novel RET inhibitor.

Caption: Workflow for In Vitro Characterization of a RET Inhibitor.

References

- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RET kinase alterations in targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of RET Inhibition on Downstream Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of RET (Rearranged during Transfection) kinase inhibition on its downstream signaling cascades. While this document focuses on the general principles of RET inhibition, the experimental methodologies and expected outcomes are broadly applicable to the characterization of novel RET inhibitors.

The RET receptor tyrosine kinase is a critical regulator of cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of RET signaling, primarily through activating mutations or chromosomal rearrangements, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][2][4] Consequently, targeting RET with small molecule inhibitors has emerged as a promising therapeutic strategy.[2][3][5] This guide will detail the core downstream pathways affected by RET inhibition, present methodologies for their assessment, and provide visualizations of these complex cellular processes.

The RET Signaling Network

Upon ligand binding and dimerization, the RET receptor undergoes autophosphorylation on multiple tyrosine residues within its intracellular domain.[1][6] These phosphorylated sites serve as docking platforms for a variety of adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The principal pathways activated by RET include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation and differentiation.[1]

-

PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and growth.[1]

-

JAK/STAT Pathway: This pathway is involved in cell proliferation and immune responses.

-

PLCγ Pathway: This pathway plays a role in cell growth and differentiation through the activation of protein kinase C (PKC).[1][7]

Constitutive activation of RET in cancer leads to the persistent and uncontrolled activation of these pathways, driving tumorigenesis.[1][2]

Effects of RET Inhibition on Downstream Signaling

RET inhibitors function by competing with ATP for binding to the kinase domain of the RET protein, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[3] The anticipated effects of a potent and selective RET inhibitor on these pathways are a reduction in the phosphorylation status of key signaling nodes.

The following table summarizes the expected quantitative changes in downstream signaling molecules following treatment with a RET inhibitor.

| Pathway | Key Downstream Molecule | Expected Effect of RET Inhibition |

| RAS/RAF/MEK/ERK | p-ERK1/2 | Significant decrease in phosphorylation |

| PI3K/AKT | p-AKT (Ser473/Thr308) | Significant decrease in phosphorylation |

| JAK/STAT | p-STAT3 (Tyr705) | Decrease in phosphorylation |

| PLCγ | p-PLCγ1 (Tyr783) | Decrease in phosphorylation |

Experimental Protocols for Assessing RET Inhibitor Activity

The following are standard experimental protocols used to characterize the cellular effects of a RET inhibitor.

Western Blotting for Phospho-Protein Analysis

Objective: To qualitatively and semi-quantitatively measure the change in phosphorylation of key downstream signaling proteins following inhibitor treatment.

Methodology:

-

Cell Culture and Treatment: Culture RET-driven cancer cells (e.g., TT cells for medullary thyroid cancer, or engineered Ba/F3 cells expressing a RET fusion) to 70-80% confluency. Treat cells with varying concentrations of the RET inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein signal to the total protein signal.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of the compound on RET kinase activity, often reported as an IC50 value.

Methodology:

-

Assay Setup: In a microplate, combine the recombinant RET kinase enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Inhibitor Addition: Add the RET inhibitor at a range of concentrations. Include a positive control (a known RET inhibitor) and a negative control (vehicle).

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes). The kinase will phosphorylate the substrate.

-

Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal can be measured using various technologies, such as fluorescence, luminescence, or radioactivity.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay

Objective: To assess the effect of the RET inhibitor on the proliferation and viability of RET-dependent cancer cells.

Methodology:

-

Cell Seeding: Seed RET-driven cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the RET inhibitor for a prolonged period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (promega) which measures ATP levels, or a tetrazolium-based reagent (e.g., MTT, XTT) which measures metabolic activity.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50 value.

Visualizing RET Signaling and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core RET signaling pathways and a typical workflow for evaluating a novel RET inhibitor.

Caption: The RET-activated RAS/RAF/MEK/ERK (MAPK) signaling pathway.

Caption: The RET-activated PI3K/AKT signaling pathway promoting cell survival.

Caption: A typical experimental workflow for the preclinical evaluation of a novel RET inhibitor.

Conclusion

The inhibition of the RET signaling pathway represents a validated and effective strategy for the treatment of cancers harboring RET alterations. A thorough understanding of the downstream signaling consequences of RET inhibition is paramount for the development of novel, potent, and selective therapeutic agents. The experimental protocols and visualizations provided in this guide offer a foundational framework for researchers and drug development professionals to assess the efficacy of new RET inhibitors and to further unravel the complexities of RET-driven oncogenesis.

References

- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 4. Selective RET Inhibitor, BLU-667, Hits the Target in Patients with Lung or Thyroid Cancers - Oncology Practice Management [oncpracticemanagement.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 7. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of RET Inhibitors in DMSO: A Case Study Approach

Disclaimer: As of November 2025, specific solubility and stability data for the compound designated "Ret-IN-17" is not publicly available. This guide will therefore provide a comprehensive overview of the principles and methodologies for assessing the solubility and stability of RET inhibitors in Dimethyl Sulfoxide (DMSO), using analogous data for similar compounds and outlining standardized experimental protocols. The signaling pathways described are for the well-established RET receptor tyrosine kinase, the presumed target of this compound.

Executive Summary

The formulation of stable, soluble stock solutions is a critical first step in the preclinical evaluation of kinase inhibitors. Dimethyl Sulfoxide (DMSO) is a ubiquitous solvent in drug discovery for its ability to dissolve a wide range of both polar and nonpolar compounds.[1] This document provides a technical overview of the key considerations for preparing and storing solutions of RET inhibitors, such as the hypothetical this compound, in DMSO. It includes representative quantitative data, detailed experimental protocols for solubility and stability assessment, and visual diagrams of the relevant biological and experimental pathways to guide researchers, scientists, and drug development professionals.

Solubility in DMSO

The solubility of a compound in DMSO is a crucial parameter for ensuring accurate and reproducible results in biological assays. Low solubility can lead to compound precipitation, resulting in inaccurate concentration measurements and potentially false-negative results.

Quantitative Solubility Data

While specific data for this compound is unavailable, the following table summarizes the solubility of a comparable small molecule, All-Trans Retinoic Acid, in DMSO to illustrate how such data is typically presented.

| Compound | Solvent | Concentration (mM) | Temperature (°C) | Method |

| All-Trans Retinoic Acid | DMSO | 100 | Room Temperature | Gravimetric |

| All-Trans Retinoic Acid | 95% Ethanol | 9 | Room Temperature | Gravimetric |

Data presented is for All-Trans Retinoic Acid and serves as an illustrative example.[2]

Experimental Protocol: Kinetic Solubility Assessment in DMSO

This protocol outlines a common method for determining the kinetic solubility of a compound in DMSO, often employed in early drug discovery.

Objective: To determine the maximum soluble concentration of a test compound in DMSO.

Materials:

-

Test compound (e.g., this compound)

-

Anhydrous DMSO

-

Vortex mixer

-

37°C water bath or heat block

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 100 mM).

-

Facilitate dissolution by vortexing. If a precipitate is observed, the solution can be warmed to 37°C for 2-5 minutes.[2]

-

Allow the solution to equilibrate at room temperature overnight.

-

Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.

-

Carefully collect the supernatant and prepare a dilution series.

-

Analyze the concentration of the top dilution by HPLC against a standard curve of the compound.

-

The highest concentration at which no precipitate is observed is considered the kinetic solubility.

Stability in DMSO

The stability of a compound in a DMSO stock solution is critical for maintaining its integrity and biological activity over time. Degradation can be influenced by factors such as temperature, light, and the presence of water.

Factors Affecting Stability

-

Temperature: Storage at room temperature can lead to degradation over time. A study on approximately 7200 compounds showed a 48% probability of compound loss after one year of storage at room temperature in DMSO.[3]

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles can also impact compound stability, though some studies have shown no significant loss after 11 cycles for many compounds.[4]

-

Water Content: DMSO is hygroscopic and will absorb water from the atmosphere.[5] The presence of water can decrease the solubility of some compounds and may promote hydrolysis of susceptible molecules.[5][6]

-

Light: Light-sensitive compounds may degrade if not stored in amber vials or otherwise protected from light.

Recommended Storage Conditions

While specific stability data for this compound is not available, general recommendations for storing compound stock solutions in DMSO are as follows:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or -80°C | Minimizes chemical degradation. |

| Aliquoting | Store in single-use aliquots | Avoids repeated freeze-thaw cycles. |

| Container | Tightly sealed, amber vials | Protects from moisture and light. |

| Purity | Use anhydrous DMSO | Minimizes water-induced degradation or precipitation. |

Stock solutions of similar compounds, like All-Trans Retinoic Acid, are reported to be stable for up to 6 months when stored as aliquots at -20°C.[2]

Experimental Protocol: Accelerated Stability Study

This protocol describes an accelerated stability study to predict the long-term stability of a compound in DMSO.

Objective: To assess the degradation of a test compound in DMSO under stressed conditions.

Materials:

-

Test compound (e.g., this compound) stock solution in DMSO (e.g., 10 mM)

-

Incubator set to 40°C

-

LC-MS/MS system

Procedure:

-

Prepare multiple aliquots of the test compound stock solution.

-

Analyze an initial aliquot (T=0) by LC-MS/MS to determine the initial purity and concentration.

-

Place the remaining aliquots in a 40°C incubator.

-

At specified time points (e.g., 1, 2, 4, and 8 weeks), remove an aliquot and analyze it by LC-MS/MS.

-

Compare the purity and concentration at each time point to the T=0 sample to determine the rate of degradation.

-

The data can be used to estimate the shelf-life of the compound under recommended storage conditions (e.g., -20°C).

Visualization of Pathways and Workflows

RET Signaling Pathway

This compound is presumed to be an inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The canonical RET signaling pathway is activated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to a GDNF family receptor alpha (GFRα) co-receptor.[7][8] This ligand-co-receptor complex then recruits and brings two RET monomers into close proximity, inducing homodimerization and trans-autophosphorylation of key tyrosine residues in the intracellular domain.[8][9] These phosphorylated tyrosines serve as docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, growth, and survival.[7][9]

Caption: Canonical RET Signaling Pathway and Point of Inhibition.

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a typical workflow for characterizing a novel compound like this compound.

Caption: Workflow for Compound Solubility and Stability Testing.

Conclusion

While specific data for this compound is not yet in the public domain, this guide provides the essential framework for its characterization in DMSO. By following standardized protocols for solubility and stability testing, researchers can ensure the quality and reliability of their stock solutions, leading to more accurate and reproducible data in downstream biological and pharmacological studies. The provided diagrams offer clear visual aids for understanding both the target signaling pathway and the necessary experimental procedures.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. store.reprocell.com [store.reprocell.com]

- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ziath.com [ziath.com]

- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

Initial Toxicity Screening of a Hypothetical RET Inhibitor: Ret-IN-17

Disclaimer: As of November 2025, publicly available information on a compound specifically designated "Ret-IN-17" is limited. Therefore, this document presents a representative technical guide based on established principles of preclinical toxicology and data from similar classes of RET (Rearranged during Transfection) inhibitors. The data and experimental protocols provided are illustrative and intended for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is a hypothetical, potent, and selective small molecule inhibitor of the RET receptor tyrosine kinase. Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer and medullary thyroid cancer.[1][2] By targeting the ATP-binding site of the RET protein, inhibitors like the hypothetical this compound aim to block downstream signaling pathways that promote cancer cell proliferation and survival.[1][3][4] This guide outlines the initial preclinical toxicity screening of this compound, providing an overview of its safety profile in in vitro and in vivo models.

In Vitro Cytotoxicity

Experimental Protocol: Cell Viability Assay

A panel of human cell lines, including cancer cell lines with RET alterations and normal human cell lines, were used to assess the in vitro cytotoxicity of this compound. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was determined using a standard luminescence-based assay that measures ATP content, which is an indicator of metabolically active cells.

Data Summary

| Cell Line | Tissue of Origin | RET Status | IC50 (nM) |

| TT | Thyroid Carcinoma | C634W Mutation | 5.2 |

| MTC-TTA | Medullary Thyroid Carcinoma | M918T Mutation | 8.7 |

| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET Fusion | 12.4 |

| HEK293 | Embryonic Kidney | Wild-Type | > 10,000 |

| HFF-1 | Foreskin Fibroblast | Wild-Type | > 10,000 |

Table 1: In vitro cytotoxicity (IC50) of this compound in human cell lines.

Acute In Vivo Toxicity

Experimental Protocol: Single-Dose Oral Toxicity Study in Rodents

The acute oral toxicity of this compound was evaluated in Sprague-Dawley rats according to OECD Guideline 423.[5] A single dose of this compound was administered by oral gavage to a group of female rats at sequential dose levels. The animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing.[6] At the end of the observation period, all surviving animals were euthanized for gross necropsy.

Data Summary

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |

| 300 | 3 | 0/3 | No observable adverse effects |

| 2000 | 3 | 0/3 | Transient lethargy observed within 4 hours, resolved by 24 hours |

Table 2: Acute oral toxicity of this compound in female Sprague-Dawley rats. The LD50 is estimated to be greater than 2000 mg/kg.

Repeated-Dose In Vivo Toxicity

Experimental Protocol: 14-Day Repeated-Dose Oral Toxicity Study in Rodents

A 14-day repeated-dose oral toxicity study was conducted in Sprague-Dawley rats. This compound was administered once daily by oral gavage at three dose levels to groups of male and female rats. A control group received the vehicle only. Throughout the study, animals were monitored for clinical signs, body weight changes, and food consumption. At the end of the treatment period, blood samples were collected for hematology and clinical chemistry analysis, and a full necropsy and histopathological examination of major organs were performed.

Data Summary

| Parameter | Control (Vehicle) | 50 mg/kg/day | 150 mg/kg/day | 450 mg/kg/day |

| Body Weight Change (g, Day 14) | ||||

| Male | +45.2 | +43.8 | +38.1 | +25.5 |

| Female | +28.1 | +27.5 | +24.9 | +19.3 |

| Hematology | ||||

| White Blood Cell Count (10^9/L) | 8.5 | 8.3 | 7.9 | 6.1 |

| Clinical Chemistry | ||||

| Alanine Aminotransferase (ALT, U/L) | 42 | 45 | 58 | 95 |

| Aspartate Aminotransferase (AST, U/L) | 98 | 105 | 120 | 180 |

| Histopathology Findings | No significant findings | No significant findings | Minimal centrilobular hypertrophy in the liver | Mild centrilobular hypertrophy and single-cell necrosis in the liver |

Table 3: Summary of key findings from a 14-day repeated-dose oral toxicity study of this compound in Sprague-Dawley rats. Data are presented as mean values. *p < 0.05, **p < 0.01 compared to the control group.

Visualizations

Caption: Experimental workflow for initial toxicity screening of this compound.

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Conclusion

The initial toxicity screening of the hypothetical RET inhibitor, this compound, suggests a favorable acute safety profile with an oral LD50 greater than 2000 mg/kg in rats. In a 14-day repeated-dose study, the primary target organ for toxicity appeared to be the liver, as evidenced by elevated liver enzymes and mild histopathological changes at the highest dose tested. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 150 mg/kg/day in this study. These preliminary findings are crucial for guiding dose selection in further long-term toxicity studies and for the continued development of this compound as a potential therapeutic agent.

References

- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 2. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 5. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Ret-IN-17 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-17 is a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer and thyroid carcinoma.[1][2] The RET signaling pathway, upon activation, triggers several downstream cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] this compound is designed to block the ATP-binding site of the RET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling.[1]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to evaluate its biological activity and efficacy in cancer cell lines harboring RET alterations.

Data Presentation

Table 1: In Vitro Efficacy of this compound in various Cancer Cell Lines

| Cell Line | Cancer Type | RET Alteration | Assay Type | IC50 (nM) |

| TT | Medullary Thyroid Carcinoma | RET C634W | Cell Viability (XTT) | 8.5 |

| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T | Cell Viability (XTT) | 12.3 |

| LC-2/ad | Non-Small Cell Lung Cancer | CCDC6-RET fusion | Cell Viability (XTT) | 15.1 |

| NCI-H460 | Non-Small Cell Lung Cancer | RET Wild-Type | Cell Viability (XTT) | >10,000 |

Signaling Pathway

The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell growth and survival.[2][3] this compound acts as a direct inhibitor of this kinase activity.

Caption: RET Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay using XTT

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines. The XTT assay measures the metabolic activity of viable cells.[5]

Materials:

-

Cancer cell lines (e.g., TT, MZ-CRC-1, LC-2/ad, NCI-H460)

-

Complete growth medium (specific to each cell line)

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

XTT Cell Proliferation Kit

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should range from 0.1 nM to 100 µM.

-

Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

XTT Assay:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.[5]

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Subtract the absorbance of the no-cell control from all other values.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

-

Western Blot Analysis of RET Phosphorylation

This protocol is used to confirm the mechanism of action of this compound by assessing its ability to inhibit RET autophosphorylation.

Materials:

-

Cancer cell line with active RET signaling (e.g., TT cells)

-

6-well cell culture plates

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-RET, anti-total-RET, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed TT cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a DMSO control for 2-4 hours.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in 100-200 µL of lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Signal Detection:

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated RET compared to total RET and the loading control (GAPDH).

-

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in cell-based assays.

Caption: General workflow for this compound cell-based assays.

References

- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 2. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 5. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RET Inhibitors in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant RET signaling, due to mutations or fusions, is a known driver in various cancers, including thyroid and non-small cell lung cancer.[2][3] RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting downstream signaling pathways and suppressing tumor growth.

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, making it an essential tool for evaluating the efficacy of RET inhibitors. This document provides detailed application notes and protocols for the use of RET inhibitors in Western blotting experiments. While specific information for "Ret-IN-17" was not found in the reviewed literature, the following guidelines are based on established protocols for other potent RET inhibitors and provide a strong framework for experimental design.

Data Presentation: Efficacy of Various RET Inhibitors

The following table summarizes the concentrations of different RET inhibitors used in published studies to demonstrate their effect on RET phosphorylation and downstream signaling in various cancer cell lines. This data can serve as a reference for determining an appropriate concentration range for your specific RET inhibitor, including novel compounds like this compound.

| Inhibitor | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| Ponatinib | CUTO22, CUTO42, LC-2/Ad | 10 nM - 1 µM | 2 hours | Inhibition of RET phosphorylation | [4] |

| RXDX-105 | CUTO22, CUTO42, LC-2/Ad | 10 nM - 1 µM | 2 hours | Inhibition of RET phosphorylation | [4] |

| BLU-667 (Pralsetinib) | CUTO22, CUTO42, LC-2/Ad | 10 nM - 1 µM | 2 hours | Inhibition of RET phosphorylation | [4] |

| Cabozantinib | ECLC5B | 0.1 µM | 1 hour | Rapid and significant decline in MYC protein levels | [5] |

| Vandetanib | ECLC5B | Not specified | 96 hours | Inhibition of cell viability | [5] |

| Selpercatinib | TPC-1 | 3 nM (IC50) | Not specified | Growth inhibition | [3] |

Experimental Protocols

General Workflow for Western Blot Analysis of RET Inhibition

The following diagram outlines the key steps in a typical Western blotting experiment to assess the efficacy of a RET inhibitor.

Caption: Western blot workflow for evaluating RET inhibitor efficacy.

Detailed Methodologies

1. Cell Culture and Treatment:

-

Seed cells at an appropriate density in culture plates and allow them to adhere and grow to 70-80% confluency.

-

Treat cells with varying concentrations of the RET inhibitor (e.g., a serial dilution from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).

2. Cell Lysis:

-

After treatment, place the culture dishes on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[6]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.[7]

4. Sample Preparation for Electrophoresis:

-

To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]

5. SDS-PAGE:

-

Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins (RET is approximately 150-170 kDa).

-

Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.

6. Membrane Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[9]

7. Blocking:

-

After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

8. Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for total RET, phosphorylated RET (p-RET), and downstream signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK), as well as a loading control (e.g., GAPDH or β-actin).

-

Antibody dilutions should be optimized, but a starting point of 1:1000 is common for many commercially available antibodies.[10][11]

-

Incubation is typically performed overnight at 4°C with gentle agitation.

9. Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature. A dilution of 1:2000 to 1:10,000 is a typical starting range.[12]

10. Signal Detection:

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[13]

RET Signaling Pathway

The RET receptor, upon activation by its ligands (e.g., GDNF), dimerizes and autophosphorylates, initiating several downstream signaling cascades that are critical for cell survival and proliferation.[1][14] RET inhibitors block the initial phosphorylation step, thereby inhibiting these pathways.

Caption: Simplified RET signaling pathway and the point of inhibition.

By following these detailed protocols and utilizing the provided reference data, researchers can effectively employ Western blotting to characterize the activity of RET inhibitors and advance the development of novel cancer therapeutics.

References

- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad.com [bio-rad.com]

- 7. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 9. nacalai.com [nacalai.com]

- 10. Ret (C31B4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 11. raybiotech.com [raybiotech.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. bosterbio.com [bosterbio.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Analysis of RET Inhibitors in CRISPR-Edited RET Fusion Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rearranged during transfection (RET) gene fusions are key oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and papillary thyroid cancer.[1] These fusions lead to the constitutive activation of the RET receptor tyrosine kinase, promoting downstream signaling pathways that drive tumor growth and survival.[2][3][4] The development of targeted RET inhibitors has shown significant promise in treating these malignancies.[5][6][7][8][9][10][11][12][13]

CRISPR-Cas9 gene editing technology provides a powerful tool to create precise in vitro and in vivo models of RET fusion-positive cancers. These models are invaluable for studying the efficacy and mechanism of action of novel RET inhibitors.

Note on "Ret-IN-17": Extensive searches for a specific RET inhibitor designated "this compound" did not yield any publicly available information. The following application notes and protocols are provided as a comprehensive template. Researchers should substitute the placeholder data with the specific information for their RET inhibitor of interest.

Signaling Pathways in RET Fusion-Positive Cancers

RET fusions result in ligand-independent dimerization and autophosphorylation of the RET kinase domain. This triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The primary pathways activated include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation.

-

PI3K/AKT Pathway: Supports cell survival and growth.

-

JAK/STAT Pathway: Involved in cell survival and proliferation.

A diagram of the canonical RET signaling pathway is presented below.

Caption: RET fusion protein signaling cascade.

Quantitative Data Summary

The efficacy of a novel RET inhibitor should be quantified in well-characterized CRISPR-edited RET fusion models. Below are example tables summarizing key quantitative data points.

Table 1: In Vitro Efficacy of RET Inhibitors in CRISPR-Edited RET Fusion Cell Lines

| Cell Line | RET Fusion Partner | Inhibitor | IC50 (nM) |

| HEK293T-KIF5B-RET | KIF5B | This compound | [Insert Value] |

| A549-CCDC6-RET | CCDC6 | This compound | [Insert Value] |

| HEK293T-KIF5B-RET | KIF5B | Selpercatinib | ~6 |

| A549-CCDC6-RET | CCDC6 | Pralsetinib | ~0.5 |

Table 2: In Vivo Efficacy of RET Inhibitors in Xenograft Models of CRISPR-Edited RET Fusion Cancers

| Xenograft Model | RET Fusion Partner | Inhibitor | Dosing Regimen | Tumor Growth Inhibition (%) |

| A549-CCDC6-RET | CCDC6 | This compound | [Insert Regimen] | [Insert Value] |

| Patient-Derived Xenograft (PDX) | KIF5B | This compound | [Insert Regimen] | [Insert Value] |

| A549-CCDC6-RET | CCDC6 | Cabozantinib | 30 mg/kg, daily | ~80 |

| PDX-KIF5B-RET | KIF5B | Pralsetinib | 20 mg/kg, daily | >90 |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments.

Protocol 1: Generation of CRISPR-Edited RET Fusion Cell Lines

This protocol outlines the steps to create a stable cell line expressing a specific RET fusion protein using CRISPR-Cas9.

Caption: CRISPR-Cas9 workflow for RET fusions.

Materials:

-

Target cell line (e.g., A549, HEK293T)

-

CRISPR-Cas9 plasmids (e.g., pSpCas9(BB)-2A-GFP)

-

sgRNA oligonucleotides

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Cell culture media and supplements

-

Fluorescence-activated cell sorter (FACS) or 96-well plates for limiting dilution

-

Genomic DNA extraction kit

-

RNA extraction kit and reverse transcriptase

-

PCR reagents and primers flanking the fusion breakpoint

-

Antibodies for Western blotting (anti-RET, anti-phospho-RET)

Methodology:

-

sgRNA Design: Design two sgRNAs targeting the intronic regions of the two genes to be fused (e.g., intron 15 of KIF5B and intron 11 of RET).

-

Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector.

-

Transfection: Co-transfect the sgRNA/Cas9 plasmids into the target cell line.

-

Clonal Isolation: 48-72 hours post-transfection, isolate single cells expressing the selection marker (e.g., GFP) using FACS or perform limiting dilution.

-

Expansion of Clones: Culture the isolated single cells to establish clonal populations.

-

Validation:

-

Genomic DNA Sequencing: Extract genomic DNA from expanded clones and perform PCR with primers flanking the expected fusion site, followed by Sanger sequencing to confirm the genomic rearrangement.

-

RT-PCR and Sequencing: Extract total RNA, perform reverse transcription, and amplify the fusion transcript using RT-PCR. Sequence the PCR product to confirm the in-frame fusion.

-

Western Blotting: Lyse the cells and perform Western blotting to detect the expression of the RET fusion protein and its phosphorylation status.

-

Protocol 2: Cell Viability (IC50) Assay

This protocol determines the concentration of the RET inhibitor required to inhibit the growth of RET fusion-positive cells by 50%.

Materials:

-

CRISPR-edited RET fusion cell lines

-

96-well cell culture plates

-

RET inhibitor stock solution

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Methodology:

-

Cell Seeding: Seed the RET fusion-positive cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the RET inhibitor and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 3: In Vivo Xenograft Studies

This protocol assesses the anti-tumor efficacy of the RET inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID gamma)

-

CRISPR-edited RET fusion cells

-

Matrigel

-

RET inhibitor formulation for in vivo administration

-

Calipers for tumor measurement

Methodology:

-

Tumor Implantation: Subcutaneously inject a suspension of RET fusion-positive cells mixed with Matrigel into the flanks of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Randomization and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups. Administer the RET inhibitor according to the desired dosing regimen.

-

Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

Mechanism of Action of RET Inhibitors

RET inhibitors are typically small molecules that bind to the ATP-binding pocket of the RET kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[2] This leads to the inhibition of cell proliferation and induction of apoptosis in RET fusion-driven cancer cells.

Caption: RET inhibitor mechanism of action.

By following these detailed application notes and protocols, researchers and drug development professionals can effectively utilize CRISPR-edited RET fusion models to evaluate the efficacy and mechanism of novel RET inhibitors, ultimately accelerating the development of new targeted therapies for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 3. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer: Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Design and Discovery of Novel Selective RET Inhibitors with High Central Nervous System Penetration, Enhanced Pharmacokinetics, and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of RET Inhibitors | Bentham Science [eurekaselect.com]

- 10. RET inhibitor - Wikipedia [en.wikipedia.org]

- 11. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RET inhibitors: A treatment for any RET-altered cancer | MD Anderson Cancer Center [mdanderson.org]

Application of RET Inhibitors in Patient-Derived Organoids: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of selective RET inhibitors in patient-derived organoid (PDO) models. As specific data for "Ret-IN-17" is not available in the current scientific literature, this guide will utilize established selective RET inhibitors, such as selpercatinib and pralsetinib, as representative examples to illustrate the experimental workflows and data presentation.

Patient-derived organoids have emerged as a powerful preclinical model, closely recapitulating the genetic and phenotypic characteristics of a patient's tumor.[1][2][3] This technology offers a unique platform for high-throughput drug screening and personalized medicine approaches.[1][2] The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various cancers, including non-small cell lung cancer and thyroid cancer, often through activating mutations or gene fusions.[4][5] Selective RET inhibitors are a class of targeted therapies designed to block the activity of the RET protein, thereby inhibiting cancer cell growth and survival.[6][7]

Mechanism of Action of Selective RET Inhibitors

Under normal physiological conditions, the RET receptor is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.

In RET-driven cancers, genetic alterations such as point mutations or chromosomal rearrangements lead to ligand-independent, constitutive activation of the RET kinase.[4][8] This aberrant signaling promotes uncontrolled cell growth and tumor progression. Selective RET inhibitors function by competitively binding to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling cascades.[7] This targeted inhibition leads to the suppression of tumor growth and induction of apoptosis in cancer cells dependent on RET signaling.

Quantitative Data Summary

The following table summarizes representative data for selective RET inhibitors from preclinical studies. This data illustrates the type of quantitative information that would be generated when evaluating a novel RET inhibitor like this compound in cancer models.

| Inhibitor | Cancer Model | IC50 Value | Efficacy Endpoint | Reference |

| Selpercatinib | RET fusion-positive NSCLC | 64% ORR | Overall Response Rate | [5] |

| Pralsetinib | RET fusion-positive NSCLC | 72% ORR | Overall Response Rate | [9] |

| LOXO-292 | RET-altered solid tumors | 45% ORR | Overall Response Rate | [10] |

| Cabozantinib | RET-rearranged lung cancer | 28% ORR | Overall Response Rate | [5] |

IC50 (half-maximal inhibitory concentration) values are crucial for determining the potency of a drug in vitro.[11] ORR (Overall Response Rate) is a measure of the proportion of patients with a tumor size reduction of a predefined amount and for a minimum time period.

Experimental Protocols

Establishment of Patient-Derived Organoids (PDOs)

This protocol outlines the general steps for establishing PDOs from patient tumor tissue. Specific media compositions and digestion times may need to be optimized for different tumor types.[8][12][13][14][15][16][17][18]

Materials:

-

Fresh tumor tissue from surgical resection or biopsy

-

Tissue Transport Medium (e.g., RPMI 1640 with antibiotics)

-

Digestion Buffer (e.g., Collagenase/Hyaluronidase mixture)

-

Basement Membrane Matrix (e.g., Matrigel)

-

Organoid Culture Medium (specific to the cancer type)

-

Cell recovery solution

-

Standard cell culture plastics and equipment

Procedure:

-

Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with Tissue Transport Medium on ice and process within 2-4 hours.

-

Tissue Dissociation:

-

Wash the tissue with cold PBS.

-

Mince the tissue into small fragments (<1 mm³).

-

Incubate the fragments in Digestion Buffer at 37°C with agitation for 30-60 minutes.

-

Neutralize the digestion with media containing fetal bovine serum (FBS).

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension to pellet the cells.

-

-

Organoid Seeding:

-

Resuspend the cell pellet in a cold Basement Membrane Matrix.

-

Dispense droplets of the cell-matrix mixture into a pre-warmed culture plate.

-

Allow the droplets to solidify at 37°C for 15-30 minutes.

-

-

Organoid Culture:

-

Add pre-warmed Organoid Culture Medium to each well.

-

Culture the organoids at 37°C in a 5% CO₂ incubator.

-

Change the medium every 2-3 days.

-

-

Organoid Passaging:

-

When organoids become dense, recover them from the matrix using a cell recovery solution.

-

Mechanically or enzymatically dissociate the organoids into smaller fragments.

-

Re-seed the fragments in a fresh Basement Membrane Matrix as described above.

-

Drug Screening in Patient-Derived Organoids

This protocol describes a method for assessing the efficacy of a RET inhibitor in established PDO cultures.

Materials:

-

Established PDO cultures

-

RET inhibitor stock solution (e.g., this compound)

-

Organoid Culture Medium

-

384-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo® 3D)

-

Luminometer

Procedure:

-

Organoid Dissociation and Seeding:

-

Harvest and dissociate PDOs into small fragments or single cells.

-

Count the viable cells or fragments.

-

Resuspend the organoids in Basement Membrane Matrix at a predetermined density.

-

Seed the organoid-matrix suspension into 384-well plates.

-

Allow the matrix to solidify and add Organoid Culture Medium.

-

-

Drug Treatment:

-

Prepare a serial dilution of the RET inhibitor in Organoid Culture Medium.

-

Remove the existing medium from the organoid cultures.

-

Add the medium containing the different concentrations of the RET inhibitor to the wells. Include a vehicle control (medium with DMSO).

-

Incubate the plates for 72-120 hours at 37°C.

-

-

Viability Assessment:

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to induce cell lysis and stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-